
Whiskey lactone
概述
描述
准备方法
Synthetic Routes and Reaction Conditions: Whiskey lactone can be synthesized through various methods. One common approach involves the separation of a racemic mixture of cis/trans octanolide into its individual isomers using chromatographic techniques. The lactone ring can be hydrolyzed with potassium hydroxide, followed by protection of the carboxy group to yield the isopropyl carboxylic ester. Diastereomeric pairs of the acid-protected gamma-hydroxyacid are formed by reaction with an optically active carboxylic acid and separated by liquid chromatography. Hydrolysis of the diastereomers and relactonization yields the four stereoisomers of this compound .
Industrial Production Methods: In industrial settings, this compound is typically extracted from oak wood used in the aging of alcoholic beverages. The extraction process involves the use of solvents to isolate the compound from the wood, followed by purification steps to obtain the desired isomer .
化学反应分析
Knoevenagel Condensation and Hydrogenation
The primary industrial synthesis involves Knoevenagel condensation of n-valeraldehyde with crotonate esters, followed by catalytic hydrogenation (Fig. 1). This method, patented by CN110437181B, achieves 89.7% yield under optimized conditions :
Parameter | Conditions |
---|---|
Molar ratio (n-valeraldehyde:crotonate) | 1:1 |
Solvent | Ethanol, methanol, propanol |
Reaction temperature | 60–150°C (Knoevenagel) |
Hydrogenation catalyst | 5% Pd/C or Ru/C |
Hydrogen pressure | 0.8 MPa |
Final yield | 86.5–89.7% |
Mechanistic Insights :
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Step 1 : Aldol-like condensation forms α,β-unsaturated ketoester intermediates.
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Step 2 : Hydrogenation reduces the α,β-unsaturated bond, cyclizing into γ-octalactone.
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Catalyst Efficiency : Pd/C outperforms Ru/C in selectivity and activity .
Microbial Oxidation of Diols
Whole-cell bacterial systems (e.g., Rhodococcus erythropolis) oxidize syn- and anti-3-methyl-octane-1,4-diols to enantiopure cis- and trans-whiskey lactones :
Strain | Substrate | Product (Isomer) | ee (%) | Yield (%) |
---|---|---|---|---|
R. erythropolis PCM2150 | anti-diol | trans-(+)-(4S,5R) | >99 | 92 |
Gordonia rubripertincta | syn-diol | cis-(−)-(4S,5S) | >99 | 85 |
M. luteus PCM525 | anti-diol | trans-(+)-(4S,5R) | 95 | 88 |
Key Findings :
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Diastereoselectivity : Anti-diols favor trans-isomers (up to 100% selectivity) .
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Enantiomeric Purity : Rhodococcus strains achieve >99% ee via NAD+-dependent alcohol dehydrogenases .
Kinetic Resolution of Racemic Mixtures
Filamentous fungi (Aspergillus, Penicillium) hydrolyze racemic whiskey lactones with stereochemical fidelity :
Fungal Strain | Substrate | Resolved Isomer | ee (%) | Conversion (%) |
---|---|---|---|---|
Aspergillus sp. AM31 | trans/cis (50:50) | trans-(+)-(4S,5R) | 98 | 45 |
Penicillium notatum AM904 | cis-(−)-(4S,5S) | cis-(−)-(4S,5S) | 94 | 38 |
Process Notes :
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Solid-state fermentation on linseed/rapeseed cake enhances reaction efficiency .
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Prolonged incubation (>7 days) improves ee but reduces yield due to over-oxidation .
Stability and Reactivity
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Thermal Degradation : Decomposes above 230°F (110°C), forming volatile aldehydes .
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Hydrolytic Sensitivity : Lactone ring opens under alkaline conditions (pH >9), yielding 4-hydroxy-3-methyloctanoic acid .
This synthesis and reactivity profile underscores this compound’s versatility in flavor chemistry, with biocatalytic methods emerging as sustainable alternatives to traditional routes. Future research should address scalability challenges in microbial systems to meet industrial demands.
科学研究应用
Flavoring Agent in Food and Beverages
Whiskey lactone is primarily recognized for its role as a flavoring agent in alcoholic beverages, especially whiskey and wine. It contributes to the characteristic aroma of these drinks, enhancing their sensory profiles.
Sensory Impact on Wine
Recent studies have shown that the diastereoisomers of this compound (cis and trans) significantly influence the fruity aromas in red wines. The detection thresholds for these compounds were found to be 20 µg/L for cis-whiskey lactone and 130 µg/L for trans-whiskey lactone in a dilute alcohol solution. The presence of cis-whiskey lactone at supra-threshold levels can mask fruity notes, altering the overall perception of the wine's aroma profile .
Compound | Detection Threshold (µg/L) | Average Concentration in Oak-Aged Red Wines |
---|---|---|
Cis-Whiskey Lactone | 20 | Above threshold |
Trans-Whiskey Lactone | 130 | Below threshold |
Cosmetic Applications
This compound is also utilized in cosmetic formulations due to its pleasant aroma and potential skin benefits. Its inclusion in products aims to enhance sensory appeal while providing a unique olfactory experience.
Formulation Insights
The incorporation of this compound in cosmetics is guided by its safety and efficacy profiles. Regulatory frameworks ensure that cosmetic products containing such compounds meet safety standards before market introduction . this compound is noted for its potential antimicrobial properties, which can enhance product stability and shelf life.
Biocatalysis and Biotransformation
The enzymatic synthesis of whiskey lactones has been explored as a sustainable method for producing these compounds from natural substrates. Research indicates that various microbial strains can convert substrates into enantiomerically pure forms of whiskey lactones.
Case Study: Aroma Modification in Red Wine
In an experimental setup involving red Bordeaux wines, the addition of cis- and trans-whiskey lactones resulted in a notable decrease in fruity aromas associated with red berry notes while enhancing spicy descriptors. This case study underscores the importance of understanding how these compounds interact within complex flavor matrices .
Case Study: Biotransformation Efficiency
Another research effort focused on optimizing biotransformation conditions for producing whiskey lactones using microbial catalysts. The findings revealed that varying substrate types significantly influenced the yield and purity of the resulting lactones, emphasizing the potential for industrial applications in flavor production .
作用机制
Whiskey lactone exerts its effects primarily through its interaction with olfactory receptors in the human nose. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aromas. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
相似化合物的比较
Whiskey lactone is unique in its ability to impart a coconut-like aroma to aged alcoholic beverages. Similar compounds include:
γ-Nonalactone: Known for its peach-like aroma, commonly found in fruits and dairy products.
Vanillin: Responsible for the vanilla aroma, widely used in food and beverages.
Furfural: Contributes to the sweet, almond-like aroma in various foods and beverages.
Compared to these compounds, this compound is distinct in its strong coconut and woody notes, making it a key component in the flavor profile of oak-aged alcoholic beverages .
生物活性
Whiskey lactone, specifically 3-methyl-4-octanolide, is a compound primarily recognized for its aromatic properties in whiskey and wine. It exists in two stereoisomeric forms: cis-whiskey lactone and trans-whiskey lactone, each exhibiting distinct biological activities and sensory characteristics. This article delves into the biological activity of this compound, highlighting its synthesis, enzymatic interactions, sensory impacts, and potential applications in food and beverage industries.
Chemical Structure and Properties
This compound can be represented as follows:
- Cis-Whiskey Lactone : (3S,4S)-3-methyl-4-octanolide
- Trans-Whiskey Lactone : (3S,4R)-3-methyl-4-octanolide
These isomers differ in the configuration of the butyl group at the 4-position, influencing their aroma profiles and biological activities.
Synthesis Methods
Recent studies have focused on the biocatalytic synthesis of whiskey lactones using various microbial strains. Notably, bacteria such as Rhodococcus erythropolis have shown high efficiency in converting diols to enantiomerically pure forms of whiskey lactones through oxidation processes. The following table summarizes key findings from recent research on the biotransformation of substrates into whiskey lactones:
Microbial Strain | Substrate | Conversion Rate (%) | Enantiomeric Excess (%) | Isomer Produced |
---|---|---|---|---|
Rhodococcus erythropolis | Anti-3-methyl-octane-1,4-diol | 100 | >99 | Cis-(−)-(4S,5S) |
Rhodococcus ruber | Anti-3-methyl-octane-1,4-diol | 92 | 33-42 | Trans-(+)-(4S,5R) |
Gordonia bronchialis | Syn-3-methyl-octane-1,4-diol | 20 | >99 | Cis-(−)-(4S,5S) |
These results indicate that specific strains can selectively produce desired stereoisomers with high enantiomeric purity, which is crucial for applications in flavoring.
Antibacterial Properties
Research has demonstrated that different stereoisomers of this compound exhibit varying antibacterial activities. A study synthesized four stereoisomers and evaluated their effects against several bacterial strains. The findings suggested that certain isomers possess significant antibacterial properties, which could be leveraged in food preservation or therapeutic applications .
Sensory Analysis in Wine
The impact of this compound diastereoisomers on wine flavor profiles has been a subject of sensory analysis. A study investigated how these compounds influence the fruity expression of red Bordeaux wines. It was found that the presence of cis-whiskey lactone enhances the fruity notes, while trans-whiskey lactone contributes to a more complex aroma profile . This highlights the importance of these compounds not only in whiskey but also in enhancing wine quality.
Case Studies
- Biotransformation Case Study : A study focused on optimizing conditions for the biotransformation of specific substrates into whiskey lactones using Rhodococcus species. The researchers noted that prolonged incubation times increased enantiomeric excess, indicating that reaction conditions can be finely tuned to maximize yield and purity .
- Flavor Enhancement in Wine : Another case study evaluated the sensory impact of adding varying concentrations of cis- and trans-whiskey lactones to model wine solutions. The results indicated a clear preference for cis-whiskey lactone among tasters due to its more pronounced fruity aroma, suggesting its potential as a flavoring agent in winemaking .
属性
IUPAC Name |
5-butyl-4-methyloxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVCMFHPRIBNCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(CC(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865948 | |
Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water to <0.1%; soluble in hexane to >50% | |
Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.442-1.446 | |
Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
39212-23-2, 80041-01-6 | |
Record name | Whiskey lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39212-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Methyl-gamma-octalactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039212232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-butyldihydro-4-methylfuran-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.398 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Quercuslactone a | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035307 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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